

1-Bromo-1-nitrocyclobutane chemical properties.

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Compound of Interest

Compound Name: **1-Bromo-1-nitrocyclobutane**

Cat. No.: **B3037636**

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An In-depth Technical Guide to the Chemical Properties of **1-Bromo-1-nitrocyclobutane**

Introduction

1-Bromo-1-nitrocyclobutane is a halogenated nitroalkane featuring a unique combination of functional groups situated on a strained four-membered ring. The presence of a bromine atom and a nitro group on the same carbon atom (a geminal arrangement) imparts significant and distinct reactivity to the molecule. This, combined with the inherent ring strain of the cyclobutane moiety, makes it a potentially valuable and versatile building block for synthetic chemists, particularly those in pharmaceutical and materials science research. This guide provides a comprehensive analysis of its core chemical properties, reactivity profile, and synthetic potential, offering field-proven insights for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

The foundational properties of a molecule are critical for predicting its behavior in a chemical system, from solubility to reactivity. The calculated physicochemical properties for **1-bromo-1-nitrocyclobutane** are summarized below.

Physicochemical Data

Property	Value	Source
Molecular Formula	C ₄ H ₆ BrNO ₂	[1]
Molecular Weight	~179.99 g/mol	[1]
CAS Number	51175-81-6	[2] [3]
Canonical SMILES	C1CC(C1)([O-])Br	[1] [3]
InChIKey	HVPMGMYXQOVLBD-UHFFFAOYSA-N	[1]
XLogP3 (Predicted)	1.6	[1] [3]
Hydrogen Bond Donor Count	0	[3]
Hydrogen Bond Acceptor Count	2	[3]
Complexity (Predicted)	116	[3]

Predicted Spectroscopic Signatures

While specific experimental spectra for this exact compound are not widely published, its structure allows for reliable prediction of its key spectroscopic features. These predictions are essential for reaction monitoring and product characterization.

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. The protons on the cyclobutane ring will appear as multiplets in the aliphatic region. The protons on the carbons adjacent to the C-Br/NO₂ carbon (C2 and C4) will be deshielded compared to the proton on the C3 carbon due to proximity to the electron-withdrawing groups.
- ¹³C NMR Spectroscopy: The carbon atom bonded to both the bromine and the nitro group (C1) will be the most deshielded and appear significantly downfield in the spectrum. This is a direct result of the strong inductive effect of the two electronegative substituents. The other three carbons of the cyclobutane ring will appear at higher field strengths.
- Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong, characteristic absorption bands corresponding to the nitro group. Expect strong asymmetric and symmetric

stretching vibrations for the N-O bonds, typically found around 1550 cm^{-1} and 1370 cm^{-1} , respectively. A C-Br stretching band would be expected in the fingerprint region, typically between $600\text{-}500\text{ cm}^{-1}$.

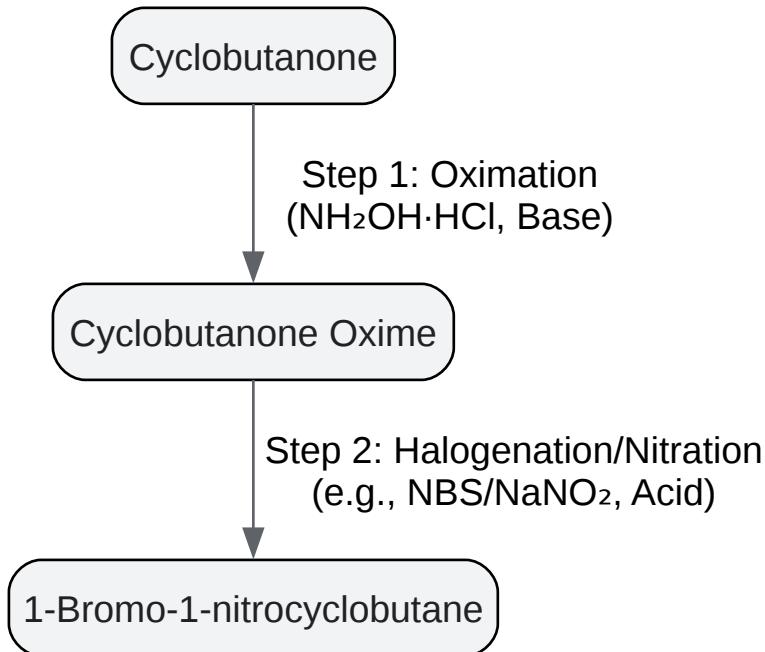
- Mass Spectrometry (MS): Under electron ionization (EI), the mass spectrum would show a molecular ion peak (M^+). A key feature would be the characteristic isotopic pattern of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M^+ and $M+2$) of nearly equal intensity. Common fragmentation pathways would likely include the loss of the nitro group (NO_2) and/or the bromine atom.

Synthesis and Mechanistic Considerations

The synthesis of geminal bromo-nitro compounds on a cyclic scaffold requires a controlled, multi-step approach. A plausible and efficient synthetic route commences from the readily available cyclobutanone.^[3]

Proposed Synthetic Workflow

The transformation from cyclobutanone to **1-bromo-1-nitrocyclobutane** can be logically achieved in two primary stages: oximation followed by oxidative bromination/nitration.



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Caption: Proposed two-step synthesis of **1-bromo-1-nitrocyclobutane**.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of Cyclobutanone Oxime

- To a stirred solution of cyclobutanone (1.0 eq) in ethanol/water, add hydroxylamine hydrochloride (1.1 eq).
- Add a suitable base, such as sodium acetate or pyridine (1.2 eq), to neutralize the HCl and liberate free hydroxylamine.
- Stir the reaction mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC or GC-MS.
- Upon completion, remove the ethanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude cyclobutanone oxime.

Causality: The use of a mild base is crucial to deprotonate the hydroxylamine hydrochloride, generating the nucleophilic hydroxylamine required to attack the electrophilic carbonyl carbon of cyclobutanone. The reaction is typically robust and high-yielding.

Step 2: Synthesis of **1-Bromo-1-nitrocyclobutane**

- Dissolve the cyclobutanone oxime (1.0 eq) in a suitable solvent such as diethyl ether or dichloromethane.
- In a separate flask, prepare an aqueous solution of sodium nitrite (NaNO_2 , 1.5 eq).
- Cool both solutions to 0-5 °C in an ice bath.
- To the oxime solution, add N-bromosuccinimide (NBS, 1.2 eq) portion-wise, maintaining the low temperature.

- Slowly add the cold sodium nitrite solution to the reaction mixture, followed by the dropwise addition of dilute aqueous acid (e.g., 1M H₂SO₄) to catalyze the reaction.
- Allow the reaction to stir at low temperature for several hours until completion. The mechanism involves the formation of a bromo-nitroso intermediate which is then oxidized to the final product.
- Perform an aqueous workup, separating the organic layer. Wash sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

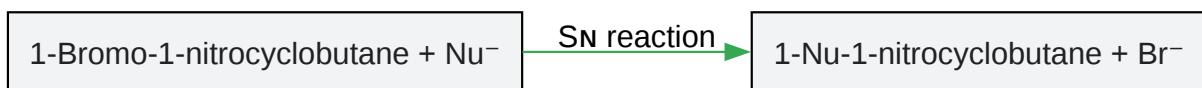
Causality: This one-pot procedure leverages the reactivity of the oxime. NBS acts as an electrophilic bromine source. The subsequent addition of nitrite under acidic conditions generates nitrous acid in situ, which leads to the formation of the nitro group. Low temperature is critical to control the exothermic nature of the reaction and prevent side product formation.

Core Reactivity and Synthetic Utility

The molecule's reactivity is dominated by the geminal bromo-nitro functionality. The strong electron-withdrawing nature of the nitro group significantly influences the C-Br bond, making C1 an electrophilic center ripe for nucleophilic attack.

Nucleophilic Substitution Reactions

1-Bromo-1-nitrocyclobutane is an excellent substrate for nucleophilic substitution. The bromine atom serves as a good leaving group, and its departure is facilitated by the inductive stabilization provided by the adjacent nitro group. This opens a gateway to introduce a wide variety of functional groups at the C1 position.



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Caption: General pathway for nucleophilic substitution.

Mechanistic Insight: The reaction can proceed via various mechanisms (e.g., S_N1 , S_N2 , or radical pathways) depending on the nucleophile, solvent, and reaction conditions. For strong nucleophiles, an S_N2 -type mechanism is plausible. The electron-withdrawing nitro group polarizes the C-Br bond, increasing the carbon's electrophilicity and susceptibility to backside attack.^{[4][5]}

Protocol: General Nucleophilic Substitution

- Dissolve **1-bromo-1-nitrocyclobutane** (1.0 eq) in a polar aprotic solvent like DMF or DMSO.
- Add the desired nucleophile (e.g., sodium azide, potassium cyanide, or a deprotonated amine/thiol, 1.2-1.5 eq).
- Stir the reaction at a temperature ranging from room temperature to 60 °C, depending on the nucleophile's reactivity. Monitor by TLC.
- Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
- Purify via standard laboratory procedures (washing, drying, chromatography).

Thermal Stability and Decomposition

Aliphatic nitro compounds are known to be thermally sensitive.^[6] The thermal decomposition of **1-bromo-1-nitrocyclobutane** would likely be initiated by the cleavage of the C-N bond, which is often the weakest bond in such molecules. This would generate a cyclobutyl radical and a nitrogen dioxide radical. The high ring strain of the cyclobutane system may lower the activation energy for decomposition compared to acyclic analogues. Computational studies on similar strained nitro compounds, such as 5-bromo-5-nitro-1,3-dioxane, have explored such decomposition pathways.^[7]

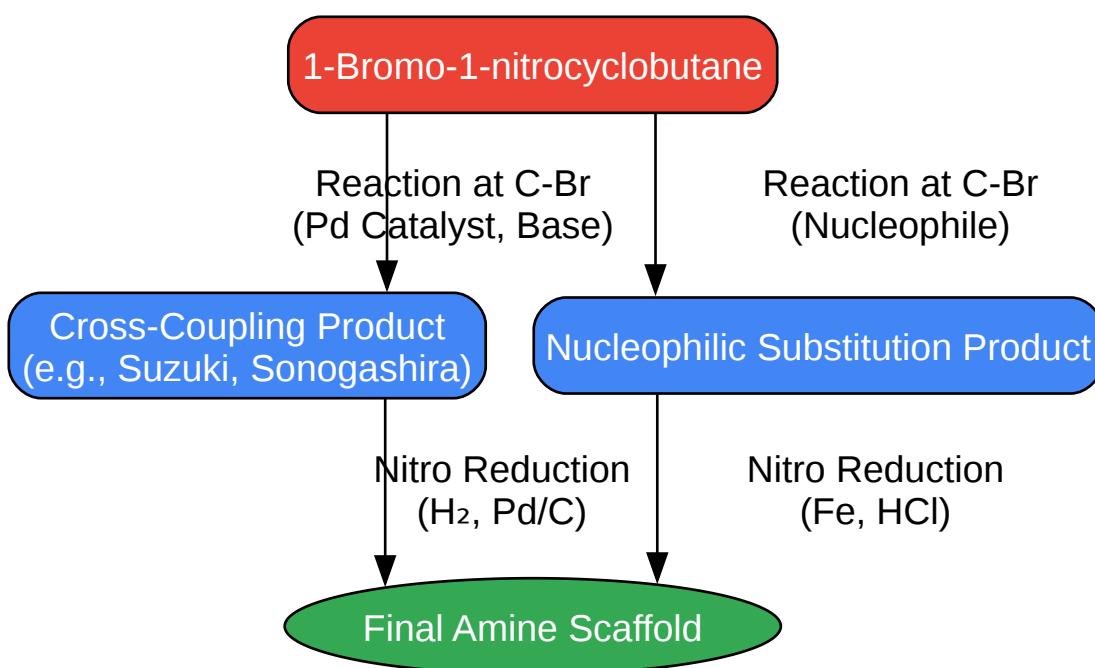
Applications in Medicinal Chemistry and Drug Development

The true value of **1-bromo-1-nitrocyclobutane** lies in its potential as a versatile synthetic intermediate for creating complex molecules with desirable pharmacological properties.^{[8][9]}

Dual Functionality as a Synthetic Linchpin:

- The Bromine Handle: The bromine atom is a prime site for forming new carbon-carbon or carbon-heteroatom bonds through powerful cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) or direct nucleophilic substitutions.[9]
- The Nitro Group Precursor: The nitro group is a "masked amine." It is stable to many reaction conditions used to modify the bromine position but can be readily and selectively reduced to a primary amine (-NH₂) at a later synthetic stage using standard reagents like H₂/Pd-C, SnCl₂, or Fe/HCl. This amine is a critical functional group in a vast number of active pharmaceutical ingredients (APIs).

This dual reactivity allows for a divergent synthetic approach, enabling the rapid generation of diverse molecular libraries from a single, advanced intermediate.



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Caption: Synthetic diversification from **1-bromo-1-nitrocyclobutane**.

The cyclobutane ring itself is a desirable motif in drug design, often used as a rigid scaffold or a bioisostere for other groups to improve metabolic stability or binding affinity. Therefore, **1-**

bromo-1-nitrocyclobutane serves as an efficient vehicle for incorporating this valuable structural unit into novel drug candidates.

Conclusion

1-Bromo-1-nitrocyclobutane is a synthetically attractive molecule characterized by a potent combination of reactivity and structural novelty. Its physicochemical properties are dominated by the geminal bromo-nitro functionality, which makes it an excellent electrophile for nucleophilic substitution and a versatile handle for advanced synthetic transformations. For researchers in drug discovery and development, this compound represents a powerful building block for introducing the cyclobutane scaffold and for accessing diverse chemical space through the orthogonal reactivity of its two key functional groups.

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